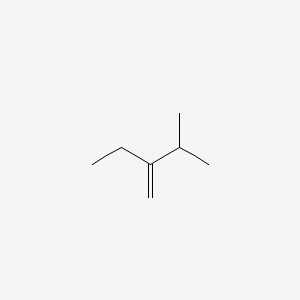
2-Ethyl-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methyl-butene is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 2-ethyl-3-methylbut-1-ene and 3-methyl-2-ethyl-1-butene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methyl-butene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2-ethyl-3-methyl-1-butanol can be dehydrated using an acid catalyst to produce 2-ethyl-3-methyl-butene.
Industrial Production Methods: In industrial settings, the production of 2-ethyl-3-methyl-butene often involves catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like 2-ethyl-3-methyl-butene .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methyl-butene undergoes various chemical reactions typical of alkenes, including:
Addition Reactions: These include hydrogenation, halogenation, and hydrohalogenation.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For instance, oxidation with potassium permanganate can yield a diol.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers. This is particularly relevant in the production of synthetic materials.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in an inert solvent.
Oxidation: Utilizes oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Hydrogenation: Produces 2-ethyl-3-methylbutane.
Halogenation: Forms compounds like 2-bromo-2-ethyl-3-methylbutane.
Oxidation: Results in diols or carbonyl compounds depending on the conditions.
Applications De Recherche Scientifique
2-Ethyl-3-methyl-butene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of synthetic materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 2-ethyl-3-methyl-butene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst, leading to the formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
2-Ethyl-3-methyl-butene can be compared with other alkenes such as:
2-Methyl-2-butene: Similar in structure but with different substituents.
3-Methyl-1-butene: Another isomer with a different arrangement of the carbon chain.
2-Methyl-1-butene: Differing in the position of the double bond.
Uniqueness: 2-Ethyl-3-methyl-butene is unique due to its specific branching and the position of its double bond, which influences its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
7357-93-9 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
2-methyl-3-methylidenepentane |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
ADHCYQWFCLQBFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


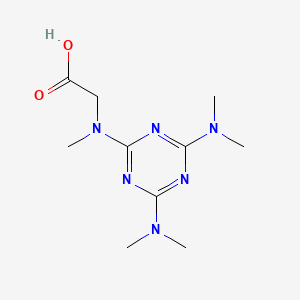
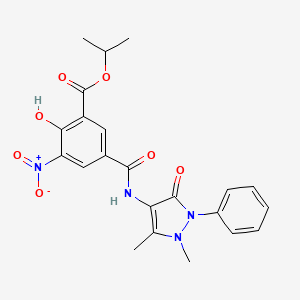
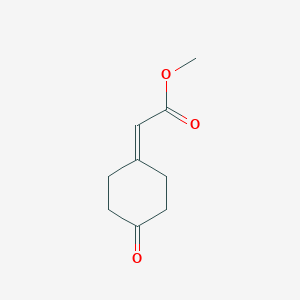
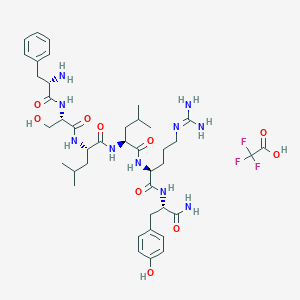
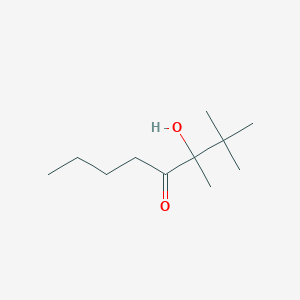
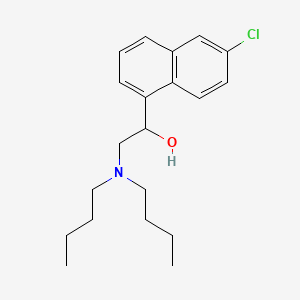
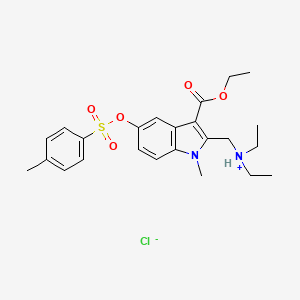
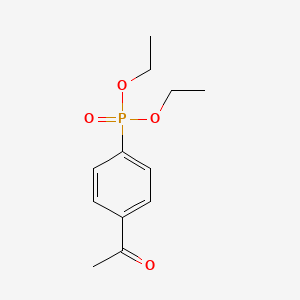
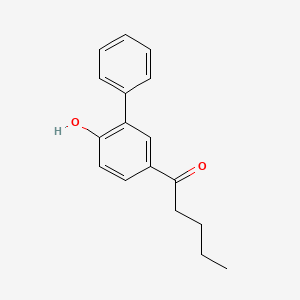
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

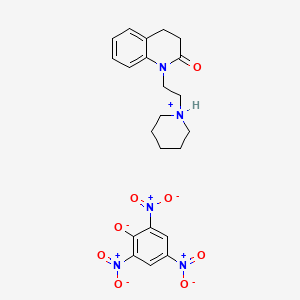
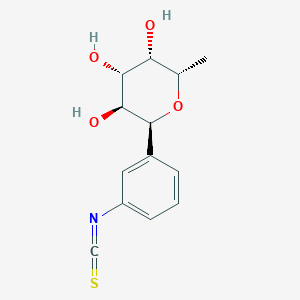
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
